1-Boc-4-(4-pyridyl)piperazine
Overview
Description
1-Boc-4-(4-pyridyl)piperazine: is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a tert-butyl group, a pyridine ring, and a piperazine moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(4-pyridyl)piperazine typically involves the reaction of pyridine derivatives with piperazine and tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-(4-pyridyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyridine ring can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Chemistry: In chemistry, 1-Boc-4-(4-pyridyl)piperazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is often employed in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of 1-Boc-4-(4-pyridyl)piperazine involves its interaction with specific molecular targets. The piperazine moiety can interact with receptors or enzymes, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- tert-Butyl 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate
- tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Uniqueness: 1-Boc-4-(4-pyridyl)piperazine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
tert-butyl 4-pyridin-4-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-4-6-15-7-5-12/h4-7H,8-11H2,1-3H3 |
InChI Key |
ZSTAKXXHQUNHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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